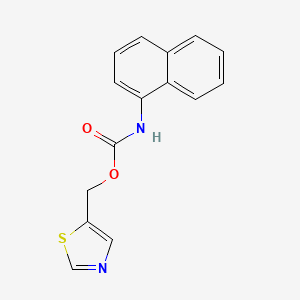

1,3-thiazol-5-ylmethyl N-(1-naphthyl)carbamate

Description

Properties

IUPAC Name |

1,3-thiazol-5-ylmethyl N-naphthalen-1-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(19-9-12-8-16-10-20-12)17-14-7-3-5-11-4-1-2-6-13(11)14/h1-8,10H,9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNDYAUTFQRKTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CN=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818803 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

Technical Guide: Design and Evaluation of O-Aryl Carbamate FAAH Inhibitors

Executive Summary

Fatty Acid Amide Hydrolase (FAAH) is the primary catabolic enzyme for the endocannabinoid anandamide (AEA).[1][2][3][4] Inhibition of FAAH elevates AEA levels, producing analgesic and anxiolytic effects without the psychotropic side effects associated with direct Cannabinoid Receptor 1 (CB1) agonists. O-aryl carbamates, exemplified by the prototype URB597 , represent a class of "pseudo-irreversible" inhibitors that function via covalent carbamylation of the enzyme's active site.

This guide provides a technical framework for the medicinal chemistry, mechanistic evaluation, and selectivity profiling of these inhibitors.[5] It moves beyond basic descriptions to address the critical balance between chemical reactivity (potency) and hydrolytic stability (selectivity/duration).

Part 1: Mechanistic Basis of Inhibition

The "Suicide Substrate" Mechanism

O-aryl carbamates are not simple competitive inhibitors; they are mechanism-based inactivators. They exploit the catalytic machinery of FAAH, specifically the unusual Ser241-Ser217-Lys142 catalytic triad.

-

Recognition: The inhibitor binds to the active site, with the lipophilic N-substituent (e.g., cyclohexyl) occupying the acyl-chain binding pocket.

-

Nucleophilic Attack: The catalytic nucleophile, Ser241, attacks the carbamate carbonyl carbon.[6]

-

Acylation (Carbamylation): The O-aryl group acts as a leaving group (similar to the ethanolamine in the natural substrate). This results in a carbamylated Ser241.[6]

-

Stalled Hydrolysis: Unlike the natural acyl-enzyme intermediate which hydrolyzes rapidly, the carbamylated enzyme is highly stable. De-carbamylation is extremely slow, rendering the enzyme inactive for hours to days.

Mechanistic Pathway Visualization

Figure 1: The catalytic cycle of FAAH inactivation by O-aryl carbamates. The critical step is the formation of the stable carbamylated enzyme species.

Part 2: Medicinal Chemistry & SAR[7][8][9][10]

The Reactivity-Selectivity Paradox

The potency of an O-aryl carbamate is heavily influenced by the acidity (

-

High Reactivity: Electron-withdrawing groups on the O-aryl ring lower the

of the leaving phenol, making the carbamate more susceptible to nucleophilic attack. This increases potency ( -

The Risk: If the carbamate is too reactive, it becomes chemically unstable (hydrolyzing in plasma) or non-selective, acylating other serine hydrolases (e.g., carboxylesterases).

Structural Optimization (URB Series)

The biphenyl core of URB597 was a breakthrough because it balanced these factors.

| Structural Component | Role | Optimization Insight |

| N-Substituent | Fits the hydrophobic acyl-chain pocket. | Cyclohexyl is optimal. Smaller groups reduce affinity; larger groups sterically clash. |

| Carbamate Linker | The "warhead" reacting with Ser241. | Must be an O-aryl carbamate.[7][8] N-aryl carbamates are generally inactive against FAAH. |

| Proximal Phenyl | The leaving group scaffold. | Substituents here tune electronic properties. A meta-carbamoyl group (in URB597) provides H-bond interactions. |

| Distal Phenyl | Hydrophobic interaction.[9] | Originally thought to mimic the arachidonyl tail, but crystal structures (PDB: 3LJ7) reveal it actually binds in the cytosolic port , locking the enzyme conformation. |

Key Compound Comparison

| Compound | Structure Note | IC50 (nM) | Selectivity Profile |

| URB597 | Cyclohexyl-carbamic acid 3'-carbamoyl-biphenyl-3-yl ester | 4.6 | High (CNS). Some liver carboxylesterase activity.[4] |

| URB694 | Electron-donating substituent on O-aryl | < 2.0 | Improved stability; higher potency due to optimized binding fit rather than just reactivity. |

| Carbaryl | N-methyl carbamate (Pesticide) | > 10,000 | Inactive on FAAH (steric mismatch), potent on Acetylcholinesterase. |

Part 3: Experimental Protocols

Fluorometric Activity Assay (AMC-Based)

This assay uses a fluorogenic substrate, Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) .[10] FAAH hydrolysis releases free AMC, which is highly fluorescent.[1][3][4][11]

Reagents:

-

Buffer: 125 mM Tris-HCl, 1 mM EDTA, pH 9.0 (FAAH is optimally active at alkaline pH).

-

Substrate: AAMCA (Stock: 10 mM in DMSO). Final assay concentration: 2-5

M. -

Enzyme: Recombinant Human or Rat FAAH (approx. 1-5 nM final).

-

Additive: 0.1% BSA (Critical to prevent lipophilic inhibitor loss to plasticware).

Step-by-Step Protocol:

-

Pre-incubation: Incubate FAAH (in buffer + BSA) with the inhibitor (various concentrations) for 30 minutes at 37°C . Note: Because these are covalent inhibitors, potency is time-dependent. Standardizing pre-incubation is crucial.

-

Initiation: Add AAMCA substrate to initiate the reaction.

-

Measurement: Monitor fluorescence kinetically for 30-60 minutes.

-

Analysis: Calculate the slope (RFU/min) of the linear portion. Determine

and

Selectivity Profiling: Activity-Based Protein Profiling (ABPP)

To ensure the inhibitor does not kill other essential serine hydrolases (like MAGL or Acetylcholinesterase), ABPP is mandatory.

Principle: A broad-spectrum probe (Fluorophosphonate-Rhodamine, FP-Rh ) reacts with all active serine hydrolases. If your inhibitor binds a target, it blocks the probe.

Workflow Visualization:

Figure 2: Competitive ABPP workflow. Disappearance of a fluorescent band at 63 kDa indicates FAAH inhibition. Disappearance of other bands indicates off-target effects.

Critical Interpretation:

-

Selective Inhibitor: Only the FAAH band (approx 63 kDa) disappears relative to the DMSO control.

-

Promiscuous Inhibitor: Bands for MAGL (33 kDa), KIAA1363, or ABHD6 also fade.

References

-

Kathuria, S., et al. (2003).[8][12] Modulation of anxiety through blockade of anandamide hydrolysis.[1][13] Nature Medicine, 9(1), 76–81.

-

Mileni, M., et al. (2010). Structure of the FAAH-URB597 complex: discovery of a deacylating water molecule and insight into enzyme inactivation.[9][14] Journal of Molecular Biology, 400(3), 743–754.

-

Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & Biology, 12(11), 1179–1187.

-

Lodola, A., et al. (2011). Structural basis for the specific inhibition of fatty acid amide hydrolase by the potent carbamate URB694. ChemMedChem, 6(3), 460-462.

-

Ahn, K., et al. (2009).[15] Discovery and characterization of a highly potent and selective urea-based inhibitor of fatty acid amide hydrolase. Chemistry & Biology, 16(4), 411–420.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. O-(triazolyl)methyl carbamates as a novel and potent class of fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Crystal structure of fatty acid amide hydrolase bound to the carbamate inhibitor URB597: discovery of a deacylating water molecule and insight into enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Emergent Role of 1,3-Thiazol-5-ylmethyl Carbamates in Endocannabinoid Signaling: A Technical Guide for Drug Discovery

This in-depth technical guide explores the therapeutic potential of 1,3-thiazol-5-ylmethyl carbamates as modulators of the endocannabinoid system (ECS). Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of Fatty Acid Amide Hydrolase (FAAH) inhibition, the established role of carbamate inhibitors, and the emerging significance of the thiazole scaffold in designing novel therapeutics. While direct, extensive research on 1,3-thiazol-5-ylmethyl carbamates is nascent, this guide provides a comprehensive framework by examining closely related chemical entities and established structure-activity relationships, offering a scientifically grounded perspective for future research and development.

Part 1: The Endocannabinoid System and the Therapeutic Promise of FAAH Inhibition

The endocannabinoid system is a crucial neuromodulatory network that governs a wide array of physiological processes, including pain perception, mood, appetite, and memory.[1] The primary signaling molecules of this system are the endocannabinoids, most notably anandamide (AEA) and 2-arachidonoylglycerol (2-AG).[2] These lipid messengers activate cannabinoid receptors, CB1 and CB2, to exert their effects.[2] The signaling cascade of endocannabinoids is tightly regulated by metabolic enzymes that control their synthesis and degradation.[2][3]

Fatty Acid Amide Hydrolase (FAAH) is the principal enzyme responsible for the degradation of anandamide.[3][4] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates anandamide's signaling.[3] Consequently, inhibiting FAAH presents a compelling therapeutic strategy to enhance endogenous anandamide levels, thereby amplifying the beneficial effects of the ECS without the adverse psychotropic effects associated with direct CB1 receptor agonists.[5][6] Pharmacological inhibition of FAAH has demonstrated therapeutic potential in preclinical models of pain, anxiety, and inflammation.[3][7]

Signaling Pathway of Endocannabinoid Regulation by FAAH

The following diagram illustrates the canonical pathway of anandamide signaling and its termination by FAAH.

Caption: Endocannabinoid signaling pathway and FAAH inhibition.

Part 2: Carbamates as Covalent Inhibitors of FAAH

Carbamate-based compounds have emerged as a prominent class of FAAH inhibitors.[4] Their mechanism of action involves the irreversible carbamylation of a catalytic serine residue (Ser241) within the active site of FAAH.[4] This covalent modification inactivates the enzyme, leading to a sustained elevation of anandamide levels. URB597 is a well-characterized example of a carbamate-based FAAH inhibitor that has been instrumental in elucidating the therapeutic potential of this target.[8]

The electrophilic nature of the carbamate carbonyl group is crucial for its reactivity with the serine nucleophile of FAAH.[4] Structure-activity relationship (SAR) studies have demonstrated that the potency and selectivity of carbamate inhibitors can be finely tuned by modifying the leaving group and the N-substituents of the carbamate moiety.[4]

Mechanism of FAAH Inhibition by Carbamates

The diagram below depicts the covalent modification of the FAAH active site by a carbamate inhibitor.

Caption: Covalent inhibition of FAAH by a carbamate compound.

Part 3: The Thiazole Scaffold in FAAH Inhibitor Design

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its unique electronic properties, ability to engage in various non-covalent interactions, and synthetic tractability make it an attractive component for inhibitor design. In the context of FAAH inhibition, the thiazole moiety has been incorporated into various inhibitor classes, including α-ketoheterocycles and dual FAAH/sEH inhibitors.[7][10]

While α-ketooxazoles have generally shown greater potency than their thiazole counterparts in some studies, the thiazole ring remains a viable and interesting heterocyclic core for developing novel FAAH inhibitors.[4] The strategic placement of substituents on the thiazole ring can significantly influence inhibitor potency and selectivity.

Structure-Activity Relationships of Thiazole-Based FAAH Inhibitors

Although specific SAR data for 1,3-thiazol-5-ylmethyl carbamates is not extensively published, we can infer potential relationships from related series of FAAH inhibitors. For instance, in α-ketoheterocycle inhibitors, the nature of the substituent at the 2-position of the heterocycle significantly impacts potency.[7] Similarly, for carbamate inhibitors, the electronic nature of the aryl or heteroaryl group attached to the carbamate oxygen influences the electrophilicity of the carbonyl and thus the rate of carbamylation.

| Moiety | Position | General Observation | Reference |

| Heterocyclic Core | Central Scaffold | Oxazoles often more potent than thiazoles in α-ketoheterocycle series. | [4] |

| Acyl Side Chain | C2 of Heterocycle | Optimal length and terminal aryl group enhance potency. | [7] |

| Carbamate Leaving Group | O-linked group | Electron-withdrawing groups can increase reactivity. | [4] |

| N-substituent | Carbamate Nitrogen | Lipophilic groups can enhance binding to the acyl chain binding channel. | [4] |

Part 4: 1,3-Thiazol-5-ylmethyl Carbamates: A Promising New Frontier

Based on the established principles of FAAH inhibition by carbamates and the utility of the thiazole scaffold, 1,3-thiazol-5-ylmethyl carbamates represent a logical and promising area for exploration. The thiazole ring can serve as a versatile platform for introducing substituents that can optimize binding affinity and pharmacokinetic properties. The methylene linker between the thiazole and the carbamate oxygen provides conformational flexibility, which may be advantageous for achieving an optimal orientation within the FAAH active site.

A closely related class of compounds, O-(1,2,3-triazol-4-yl)methyl carbamates, has recently been reported as potent FAAH inhibitors with IC50 values in the low nanomolar range.[11] This finding lends strong support to the hypothesis that a methylene-linked five-membered heterocycle can serve as an effective leaving group for carbamate-based FAAH inhibitors.

Part 5: Experimental Protocols

Synthesis of 1,3-Thiazol-5-ylmethyl Carbamates

The synthesis of 1,3-thiazol-5-ylmethyl carbamates can be achieved through a multi-step sequence, leveraging established methods for thiazole and carbamate formation.

Step 1: Synthesis of (1,3-Thiazol-5-yl)methanol

-

Start with a commercially available 1,3-thiazole-5-carbaldehyde.

-

Reduce the aldehyde to the corresponding alcohol using a mild reducing agent such as sodium borohydride (NaBH₄) in a suitable solvent like methanol or ethanol.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and purify the product by column chromatography.

Step 2: Formation of the Carbamate

-

Dissolve the synthesized (1,3-thiazol-5-yl)methanol in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a suitable isocyanate (R-NCO) and a catalytic amount of a base like triethylamine (TEA).

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, wash the reaction mixture, dry the organic layer, and purify the final 1,3-thiazol-5-ylmethyl carbamate product by column chromatography or recrystallization.

In Vitro FAAH Inhibition Assay

The inhibitory potency of the synthesized compounds against FAAH can be determined using a fluorometric assay.

Materials:

-

Recombinant human FAAH

-

Fluorescent FAAH substrate (e.g., N-(6-methoxypyridin-3-yl) octanamide)

-

Assay buffer (e.g., 25 mM Bis-Tris/HCl, pH 8, containing 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

96-well microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the FAAH enzyme to each well.

-

Add the test compounds at various concentrations and incubate for a pre-determined time (e.g., 5 minutes) at 37°C.

-

Initiate the reaction by adding the fluorescent substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation 303 nm, emission 394 nm).

-

Calculate the initial reaction rates and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Workflow for FAAH Inhibitor Screening

The following diagram outlines a typical workflow for the discovery and initial characterization of novel FAAH inhibitors.

Caption: Workflow for the discovery and evaluation of FAAH inhibitors.

Part 6: Future Directions and Conclusion

The exploration of 1,3-thiazol-5-ylmethyl carbamates as FAAH inhibitors is a promising avenue for the development of novel therapeutics targeting the endocannabinoid system. Future research should focus on the synthesis and systematic evaluation of a library of these compounds to establish clear structure-activity relationships. Key areas of investigation will include optimizing the substitution pattern on the thiazole ring and the N-substituent of the carbamate to enhance potency, selectivity, and drug-like properties.

References

-

Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. [Link]

-

Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Psychopharmacology. [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Prostaglandins & Other Lipid Mediators. [Link]

-

Carbamoyl tetrazoles as inhibitors of endocannabinoid inactivation: a critical revisitation. Journal of Medicinal Chemistry. [Link]

-

The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews. [Link]

-

O-(triazolyl)methyl carbamates as a novel and potent class of fatty acid amide hydrolase (FAAH) inhibitors. ChemMedChem. [Link]

-

Structure-activity relationships of thiazole and benzothiazole derivatives as selective cannabinoid CB2 agonists with in vivo anti-inflammatory properties. European Journal of Medicinal Chemistry. [Link]

-

The endocannabinoid system – current implications for drug development. British Journal of Pharmacology. [Link]

-

Chemical Probes of Endocannabinoid Metabolism. Pharmacological Reviews. [Link]

-

Structure Activity Relationship. ResearchGate. [Link]

-

Thiazol-5-ylmethyl ((2S,3S,5S)-5-((S)-2-((ethoxycarbonyl)amino)-3-methylbutanamido)-3-hydroxy-1,6-diphenylhexan-2-yl)carbamate. Pharmaffiliates. [Link]

-

FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. [Link]

-

Endocannabinoid Hydrolase Inhibitors: Potential Novel Anxiolytic Drugs. Journal of Inflammation Research. [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

-

Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Bentham Science. [Link]

-

THIAZOL-5-YLMETHYL ((1S,2S,4S)-4-(ACETYLAMINO)-1-BENZYL-2-HYDROXY-5-PHENYLPENTYL)CARBAMATE. gsrs.ncats.nih.gov. [Link]

-

General structure of the designed and synthesized FAAH inhibitors. ResearchGate. [Link]

-

4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. Prostaglandins & Other Lipid Mediators. [Link]

-

Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Synthesis and Biological Evaluation of Thiazole-based Fibroblast Growth Factor Receptor-1 Inhibitors. PubMed. [Link]

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. MDPI. [Link]

Sources

- 1. methyl N-(5-amino-1,3-thiazol-2-yl)carbamate | Benchchem [benchchem.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury [mdpi.com]

- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and Structure-activity relationship studies of new thiazole-based free fatty acid receptor 1 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The endocannabinoid system – current implications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. O-(triazolyl)methyl carbamates as a novel and potent class of fatty acid amide hydrolase (FAAH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Naphthyl Carbamate FAAH Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Endocannabinoid System through FAAH Inhibition

The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory. A key component of the ECS is Fatty Acid Amide Hydrolase (FAAH), an integral membrane enzyme responsible for the degradation of the endogenous cannabinoid anandamide and other related fatty acid amides.[1] By inhibiting FAAH, the levels of these endogenous signaling lipids are elevated, offering a promising therapeutic strategy for various pathological conditions with a potentially more favorable side-effect profile than direct cannabinoid receptor agonists.[2]

Among the various classes of FAAH inhibitors, carbamates have emerged as a prominent and extensively studied group. These compounds typically act as irreversible or slowly reversible inhibitors by carbamylating the catalytic serine nucleophile (Ser241) within the FAAH active site.[3] This guide provides an in-depth technical exploration of the structure-activity relationship (SAR) of a specific and potent subclass of these inhibitors: the naphthyl carbamates. We will delve into the molecular intricacies governing their inhibitory activity, the experimental methodologies used to characterize them, and the key structural modifications that influence their potency and selectivity.

The Mechanism of FAAH Inhibition by Naphthyl Carbamates

The inhibitory action of naphthyl carbamates on FAAH is a covalent modification of the enzyme's active site. This process involves the nucleophilic attack of the catalytic Ser241 on the electrophilic carbonyl carbon of the carbamate. This results in the formation of a stable, carbamylated enzyme, rendering it inactive. The naphthyloxy group serves as a leaving group in this reaction.[2][3]

The binding orientation of these inhibitors within the FAAH active site is crucial for their activity. The FAAH active site can be broadly divided into a hydrophobic acyl chain-binding channel and a cytosolic access channel. For optimal inhibitory activity, the N-alkyl portion of the carbamate typically occupies the acyl chain-binding channel, mimicking the fatty acid tail of the endogenous substrate, anandamide. The O-naphthyl moiety, in turn, resides within the cytosolic access channel.[3]

Below is a diagram illustrating the covalent inhibition mechanism of FAAH by a generic naphthyl carbamate.

Core Structure-Activity Relationships of Naphthyl Carbamate FAAH Inhibitors

The inhibitory potency of naphthyl carbamates is exquisitely sensitive to structural modifications in three key regions: the N-alkyl substituent, the carbamate core, and the O-naphthyl group.

The N-Alkyl Substituent: Mimicking the Endogenous Substrate

The N-alkyl group plays a critical role in anchoring the inhibitor within the hydrophobic acyl chain-binding channel of FAAH. The nature of this substituent directly impacts binding affinity and, consequently, inhibitory potency.

-

Lipophilicity and Chain Length: Increasing the lipophilicity and chain length of the N-alkyl substituent generally leads to enhanced potency. For instance, replacing a simple cyclohexyl group with more extended and lipophilic moieties like phenylhexyl or oleyl groups can result in inhibitors with equal or greater potency.[3] This is attributed to more extensive hydrophobic interactions within the acyl chain-binding channel.

-

Steric Bulk: While lipophilicity is beneficial, excessive steric bulk can be detrimental. The acyl chain-binding channel has finite dimensions, and overly bulky N-substituents can lead to steric clashes, reducing binding affinity and inhibitory activity.

The Carbamate Core: The Electrophilic Warhead

The carbamate moiety is the functional heart of these inhibitors, providing the electrophilic carbonyl for the crucial carbamylation of Ser241. The stability and reactivity of this group are paramount. Modifications that decrease the electrophilicity of the carbonyl carbon, such as replacing the carbamate with a less reactive amide or urea, often lead to a dramatic decrease in FAAH inhibitory potency.[2]

The O-Naphthyl Group: Modulating Potency and Properties

The O-naphthyl moiety occupies the cytosolic access channel and its structure significantly influences inhibitor potency and pharmacokinetic properties.

-

Isomeric Position: The point of attachment to the naphthalene ring is a key determinant of activity. Generally, 2-naphthyl carbamates tend to exhibit higher potency compared to their 1-naphthyl counterparts. This suggests that the geometry of the 2-substituted naphthalene ring provides a better fit within the cytosolic access channel, allowing for more favorable interactions.

-

Substituents on the Naphthyl Ring: The introduction of substituents on the naphthyl ring can fine-tune the inhibitor's properties. Electron-donating groups can modulate the reactivity of the carbamate, potentially improving stability, while polar substituents can enhance solubility and alter pharmacokinetic profiles. However, the precise effects are highly dependent on the position and nature of the substituent.

The following diagram illustrates the key SAR principles for naphthyl carbamate FAAH inhibitors.

Quantitative Analysis of Naphthyl Carbamate FAAH Inhibitors

To provide a clearer understanding of the SAR, the following table summarizes the FAAH inhibitory potencies of a selection of naphthyl and related carbamate inhibitors.

| Compound | N-Substituent | O-Aryl Group | IC50 (nM) | Reference |

| 1 | Cyclohexyl | 2-Naphthyl | 324 | [4] |

| 2 | Cyclohexyl | Biphenyl-3-yl | 63 | [2] |

| 3 | Cyclohexyl | 3'-Carbamoyl-biphenyl-3-yl (URB597) | 4.6 | [2] |

| 4 | Phenylhexyl | Biphenyl-3-yl | ~7 | [3] |

| 5 | Oleyl | Biphenyl-3-yl | Potent | [3] |

Note: Direct comparison of IC50 values should be made with caution as assay conditions can vary between studies.

Experimental Protocols for the Characterization of Naphthyl Carbamate FAAH Inhibitors

The characterization of novel FAAH inhibitors requires robust and reliable experimental protocols. Below are detailed methodologies for assessing FAAH activity and determining inhibitor potency.

Fluorometric FAAH Activity Assay

This is a widely used method for high-throughput screening of FAAH inhibitors. It relies on the enzymatic cleavage of a fluorogenic substrate, releasing a fluorescent product.

Materials:

-

Recombinant human or rat FAAH

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA

-

Fluorogenic Substrate: e.g., Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)

-

Test Inhibitors (dissolved in DMSO)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare working solutions of the test inhibitors at various concentrations in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.

-

Prepare a working solution of the FAAH enzyme in cold Assay Buffer.

-

Prepare a working solution of the AAMCA substrate in Assay Buffer.

-

-

Assay Plate Setup (per well):

-

Blank: 190 µL Assay Buffer + 10 µL DMSO

-

Control (100% activity): 180 µL Assay Buffer + 10 µL FAAH enzyme solution + 10 µL DMSO

-

Inhibitor: 180 µL Assay Buffer + 10 µL FAAH enzyme solution + 10 µL inhibitor solution

-

-

Pre-incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme. This step is particularly crucial for irreversible inhibitors.

-

-

Reaction Initiation:

-

Initiate the reaction by adding 10 µL of the AAMCA substrate solution to all wells.

-

-

Fluorescence Measurement:

-

Immediately measure the fluorescence intensity (e.g., excitation ~360 nm, emission ~460 nm) kinetically over a period of 30-60 minutes at 37°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Radiometric FAAH Activity Assay

This method offers high sensitivity and is considered a gold standard for measuring FAAH activity. It involves the use of a radiolabeled substrate, and the separation and quantification of the radiolabeled product.

Materials:

-

FAAH enzyme source (e.g., brain homogenates, recombinant FAAH)

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA

-

Radiolabeled Substrate: e.g., [14C]Anandamide or [14C]Oleamide

-

Test Inhibitors (dissolved in DMSO)

-

Scintillation vials and scintillation cocktail

-

Thin-layer chromatography (TLC) plates and developing chamber (optional, for product separation)

Procedure:

-

Reaction Setup (in microcentrifuge tubes):

-

To each tube, add the appropriate amount of Assay Buffer, FAAH enzyme, and either DMSO (control) or the test inhibitor at various concentrations.

-

Pre-incubate the mixture at 37°C for a specified time.

-

-

Reaction Initiation:

-

Add the radiolabeled substrate to each tube to start the reaction.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding a chloroform/methanol mixture.

-

Vortex and centrifuge to separate the organic and aqueous phases. The radiolabeled product (e.g., [14C]ethanolamine) will be in the aqueous phase, while the unreacted substrate will remain in the organic phase.

-

-

Quantification:

-

Carefully transfer a portion of the aqueous phase to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the amount of product formed based on the measured radioactivity and the specific activity of the radiolabeled substrate.

-

Determine the percentage of inhibition and calculate the IC50 value as described for the fluorometric assay.

-

Determination of Kinetic Parameters for Irreversible Inhibitors (kinact/Ki)

For irreversible inhibitors like many naphthyl carbamates, the IC50 value is dependent on the pre-incubation time. A more accurate measure of their potency is the second-order rate constant kinact/Ki.

Procedure:

-

Perform a time-dependent inhibition assay by incubating the FAAH enzyme with various concentrations of the inhibitor for different periods.

-

At each time point, initiate the reaction by adding the substrate and measure the residual enzyme activity.

-

For each inhibitor concentration, plot the natural logarithm of the percentage of remaining activity against the pre-incubation time. The slope of this line gives the observed rate of inactivation (kobs).

-

Plot the kobs values against the inhibitor concentrations. The resulting data should fit a hyperbolic curve.

-

The maximal rate of inactivation (kinact) and the inhibitor concentration that gives half-maximal inactivation (Ki) can be determined by fitting the data to the Michaelis-Menten equation. The ratio kinact/Ki provides a measure of the inhibitor's potency.

The following diagram outlines the experimental workflow for characterizing FAAH inhibitors.

Conclusion and Future Directions

Naphthyl carbamates represent a potent and well-characterized class of FAAH inhibitors. Their mechanism of action and structure-activity relationships are well-understood, providing a solid foundation for the rational design of novel therapeutic agents. The key to optimizing these inhibitors lies in balancing the lipophilicity and steric bulk of the N-alkyl substituent, maintaining the electrophilicity of the carbamate core, and fine-tuning the properties of the O-naphthyl group.

Future research in this area will likely focus on:

-

Improving Selectivity: While many carbamates show good selectivity for FAAH, off-target activity against other serine hydrolases can be a concern. Further structural modifications aimed at enhancing selectivity will be crucial for developing safer drug candidates.

-

Optimizing Pharmacokinetics: Tailoring the physicochemical properties of these inhibitors to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles is essential for their translation into clinical use.

-

Exploring Novel Scaffolds: While the naphthyl group has proven to be effective, the exploration of other aromatic and heteroaromatic systems as leaving groups could lead to the discovery of inhibitors with novel properties.

The in-depth understanding of the SAR of naphthyl carbamate FAAH inhibitors, coupled with the robust experimental methodologies outlined in this guide, will continue to drive the development of this promising class of therapeutic agents for a range of neurological and inflammatory disorders.

References

-

Bari, M., Feole, M., & Maccarrone, M. (2016). Assay of FAAH Activity. Methods in Molecular Biology, 1412, 131-136. [Link]

-

Caprioglio, D., et al. (2019). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 8(5), 551. [Link]

-

Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 12(10), 1179–1187. [Link]

-

Jaiswal, S., Gupta, G., & Ayyannan, S. R. (2022). Synthesis and evaluation of carbamate derivatives as fatty acid amide hydrolase and monoacylglycerol lipase inhibitors. Archiv der Pharmazie, 355(11), e2200081. [Link]

-

Mileni, M., et al. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Proceedings of the National Academy of Sciences of the United States of America, 105(35), 12820–12824. [Link]

-

Bari, M., et al. (2016). Radiometric Assay of FAAH Activity. Request PDF. [Link]

-

Jaiswal, S., et al. (2022). Radiometric Assay of FAAH Activity. Request PDF. [Link]

-

Lehrmund, D., et al. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm, 5(8), 1149-1158. [Link]

-

Keith, J. M., et al. (2005). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 15(22), 5021–5025. [Link]

-

Elanco. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. [Link]

-

Mor, M., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of medicinal chemistry, 50(23), 5777–5787. [Link]

-

Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495–1504. [Link]

-

Szymański, P., et al. (2018). Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors. Frontiers in chemistry, 6, 457. [Link]

-

Boulaamane, A., et al. (2024). SMILES-based QSAR analysis of carbamate derivatives targeting butyrylcholinesterase. Scientific reports, 14(1), 2235. [Link]

-

Petracca, A., et al. (2021). Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. Molecules (Basel, Switzerland), 26(11), 3299. [Link]

-

Iannotti, F. A., et al. (2024). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Cells, 13(7), 551. [Link]

-

Colombano, G., et al. (2015). O-(triazolyl)methyl carbamates as a novel and potent class of fatty acid amide hydrolase (FAAH) inhibitors. ChemMedChem, 10(1), 107–119. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2D-QSAR-guided design of potent carbamate-based inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole Scaffolds in Serine Hydrolase Inhibition: From Rational Design to Clinical Candidates

Executive Summary

This technical guide analyzes the structural and functional utility of thiazole moieties in the inhibition of serine hydrolases, a superfamily of enzymes critical to neurobiology and metabolic regulation. We focus on two distinct pharmacological mechanisms: dual-binding site occupancy in acetylcholinesterase (AChE) inhibitors and reversible covalent inhibition in fatty acid amide hydrolase (FAAH) modulators. This document provides researchers with validated synthetic protocols, assay methodologies, and mechanistic insights grounded in recent structure-activity relationship (SAR) data.

Part 1: Rational Design & Mechanistic Logic

The thiazole ring (1,3-thiazole) is a privileged scaffold in medicinal chemistry due to its unique electronic profile.[1] It serves two distinct roles depending on the target serine hydrolase:

-

Pi-Electron Rich Linker (AChE/BChE): The aromatic nature of thiazole allows for

stacking interactions with aromatic residues (e.g., Trp286 in AChE) lining the enzyme's active site gorge. It acts as a rigid spacer, orienting ligands to bridge the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS). -

Electron-Withdrawing Activator (FAAH): In

-keto-thiazole inhibitors, the thiazole ring pulls electron density away from the adjacent carbonyl carbon. This increases the electrophilicity of the carbonyl, facilitating nucleophilic attack by the catalytic serine hydroxyl to form a stable, yet reversible, hemiketal transition state mimic.

Visualization: Structural Logic Flow

Figure 1: Divergent design strategies for thiazole moieties in serine hydrolase inhibition.

Part 2: Target-Specific Applications

Acetylcholinesterase (AChE) Inhibitors

Therapeutic Context: Alzheimer’s Disease (AD).[2][3]

Mechanism: Dual-binding inhibitors prevent acetylcholine hydrolysis and inhibit A

-

2,4-Disubstituted Thiazoles: Substitution at the 2-position with a hydrazone or amine linker often targets the CAS, while a hydrophobic moiety at the 4-position targets the PAS.

-

Hybridization: Fusing thiazoles with coumarins or acridines (Tacrine hybrids) significantly improves potency (IC

often < 100 nM) compared to single-pharmacophore analogs.

Fatty Acid Amide Hydrolase (FAAH) Inhibitors

Therapeutic Context: Neuropathic pain, anxiety (Endocannabinoid modulation).[4] Mechanism: FAAH hydrolyzes anandamide (AEA). Inhibitors stabilize AEA levels. Key SAR Findings:

- -Ketoheterocycles: The thiazole ring activates the adjacent ketone. Unlike irreversible carbamates (e.g., URB597), keto-thiazoles offer reversible inhibition, reducing the risk of off-target permanent inactivation.

-

Selectivity: Thiazole derivatives show higher selectivity for FAAH over MAGL (Monoacylglycerol lipase) compared to promiscuous fluorophosphonates.

Part 3: Chemical Synthesis Protocol

The Hantzsch Thiazole Synthesis remains the most robust method for generating the 2,4-disubstituted thiazole core required for these inhibitors.

Protocol: Synthesis of 2-Amino-4-Arylthiazole Derivatives

Objective: To synthesize the core scaffold for AChE inhibitors.

Reagents:

- -Haloketone (e.g., 2-bromoacetophenone derivatives) [1.0 eq]

-

Thiourea (or thioamide derivative) [1.0 eq]

-

Solvent: Ethanol (absolute) or 1,4-Dioxane

-

Catalyst (Optional): Iodine (

) or Silica-supported Tungstosilisic acid (for green chemistry routes)

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 mmol of the substituted

-haloketone in 10 mL of absolute ethanol in a round-bottom flask. -

Addition: Add 1.0 mmol of thiourea.

-

Reaction: Reflux the mixture at 78°C for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

-

Note: For acid-sensitive substrates, add

(1.2 eq) to neutralize HBr generated in situ.

-

-

Workup: Cool the reaction mixture to room temperature.

-

If precipitate forms: Filter the solid (hydrobromide salt), wash with cold ethanol, and suspend in water. Basify with 10%

to liberate the free base. -

If no precipitate: Evaporate solvent, redissolve residue in EtOAc, wash with water/brine, dry over

, and concentrate.

-

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Visualization: Hantzsch Reaction Workflow

Figure 2: The Hantzsch synthesis pathway for generating the thiazole core.

Part 4: Biological Evaluation (Ellman’s Assay)[3]

To validate serine hydrolase inhibition (specifically AChE), the modified Ellman’s assay is the industry standard.

Protocol: Microplate-Based Ellman’s Assay

Principle: AChE hydrolyzes Acetylthiocholine (ATCh) to Thiocholine.[3] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion absorbing at 412 nm.[3]

Materials:

-

Buffer: 0.1 M Phosphate Buffer (pH 8.0).

-

Substrate: Acetylthiocholine iodide (ATCh, 0.75 mM final).

-

Reagent: DTNB (0.25 mM final).

-

Enzyme: Electric eel or recombinant human AChE (0.1 U/mL).

-

Inhibitor: Thiazole test compounds (dissolved in DMSO, <1% final v/v).

Step-by-Step Methodology:

-

Plating: In a 96-well plate, add:

-

Incubation: Incubate at 25°C for 10–15 minutes to allow inhibitor binding.

-

Initiation: Add 10

L of DTNB + 10 -

Measurement: Immediately measure Absorbance (412 nm) in kinetic mode (every 30s for 5 mins) or endpoint mode (after 10 mins).

-

Calculation:

- : Absorbance of vehicle (DMSO) well.

- : Absorbance of inhibitor well.

Visualization: Assay Logic

Figure 3: Reaction cascade in Ellman's colorimetric assay.

Part 5: Representative Data & SAR Trends

The following table summarizes typical potency ranges for thiazole-based inhibitors found in recent literature, highlighting the impact of structural modifications.

| Scaffold Type | Target | Key Structural Feature | Typical IC | Mechanism |

| Thiazole-Hydrazones | AChE | 2,4-disubstituted thiazole with hydrazone linker | 0.05 – 5.0 | Dual Binding (CAS/PAS) |

| Thiazole-Acridines | AChE | Tacrine fused to thiazole via alkyl spacer | 5 – 100 nM | High Potency Dual Binding |

| FAAH | Thiazole adjacent to ketone carbonyl | 10 – 500 nM | Reversible Covalent (Ser241) | |

| Thiazole-Ureas | FAAH | Urea linker attached to thiazole | 0.1 – 1.0 | Competitive Inhibition |

References

-

BenchChem. (2025).[3][6] Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Preparation of N-Derivatives. Retrieved from

-

MDPI. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules. Retrieved from

-

BroadPharm. (2022).[7] Ellman's Assay Protocol for Determination of Free Thiols. Retrieved from

-

National Institutes of Health (NIH). (2013). The Pharmacological Landscape and Therapeutic Potential of Serine Hydrolases. Nature Chemical Biology. Retrieved from

-

Bio-Protocol. (2022).[5][7] Acetylcholinesterase Inhibition Assay Protocol. Retrieved from

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-protocol.org [bio-protocol.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. broadpharm.com [broadpharm.com]

Technical Guide: Comparative Analysis of Carbamate vs. Urea Inhibitors for FAAH

Executive Summary

Fatty Acid Amide Hydrolase (FAAH) regulates the endocannabinoid system by hydrolyzing anandamide (AEA).[1][2][3][4] The development of FAAH inhibitors has bifurcated into two primary chemical classes: aryl carbamates (e.g., URB597) and piperidine/piperazine ureas (e.g., PF-04457845).

While both classes utilize a covalent mechanism targeting the catalytic Serine 241 nucleophile, they differ fundamentally in adduct stability, selectivity profiles, and clinical viability. This guide analyzes these differences, providing actionable protocols for validating target engagement using Activity-Based Protein Profiling (ABPP).

Part 1: Structural & Mechanistic Divergence

The Covalent Mechanism

Both inhibitor classes function as "suicide substrates," reacting with the Ser241-Ser217-Lys142 catalytic triad. However, the stability of the resulting acyl-enzyme intermediate defines their pharmacodynamic duration.

-

Carbamates (The "Pseudo-Irreversible" Class):

-

Mechanism:[3][4][5][6][7][8][9] The catalytic Ser241 attacks the carbamate carbonyl.[5] The leaving group (typically a phenol, e.g., the biaryl ether in URB597) is expelled.

-

Outcome: The enzyme becomes carbamylated.[5][6][8][9][10] While stable relative to natural substrates, this bond is susceptible to slow hydrolysis (

), eventually regenerating active enzyme. This is often termed "slowly reversible."[8] -

Structural Insight: Modeling suggests the

-biaryl moiety occupies the cytoplasmic access channel, while the

-

-

Ureas (The Irreversible Class):

-

Mechanism:[3][4][5][6][7][8][9] Specifically, piperidine/piperazine ureas (Pfizer series) undergo nucleophilic attack by Ser241.

-

Outcome: They form an exceptionally stable carbamylated adduct that resists hydrolysis. For biological timescales,

. The enzyme is permanently inactivated, requiring de novo protein synthesis for activity recovery. -

Selectivity Driver: The urea scaffold's rigidity and specific shape (often involving a piperidine ring) exclude it from the active sites of other serine hydrolases (like liver carboxylesterases) that frequently accommodate the more flexible carbamates.

-

Mechanistic Visualization

The following diagram illustrates the kinetic bifurcation between the two classes.

Caption: Kinetic pathway of FAAH inhibition. Note the dashed red line indicating the potential for regeneration with carbamates, absent in urea inhibitors.

Part 2: Kinetic Profiles & Selectivity

The clinical failure of the carbamate BIA 10-2474 (due to off-target toxicity) versus the safety of the urea PF-04457845 highlights the critical importance of selectivity.

Comparative Data Table

| Feature | Carbamates (e.g., URB597) | Ureas (e.g., PF-04457845) |

| Binding Type | Covalent, Slowly Reversible | Covalent, Irreversible |

| Potency ( | High ( | Very High ( |

| Selectivity | Moderate. Promiscuous against liver carboxylesterases (CES) and other serine hydrolases (ABHD6). | Exquisite. No off-targets detected in proteome-wide ABPP screens. |

| Duration of Action | Limited by hydrolysis rate and protein turnover. | Limited only by protein turnover ( |

| Blood-Brain Barrier | High penetration. | High penetration. |

| Clinical Status | Tool compounds (Preclinical). | Phase II (Safe, but lacked efficacy in OA). |

The Selectivity Trap

Carbamates often possess a "privileged scaffold" that fits many serine hydrolases. URB597, while effective in the brain, inhibits liver carboxylesterases (CES1/2). This alters the metabolism of other drugs (drug-drug interactions). PF-04457845 was engineered using ABPP to screen against the entire serine hydrolase family, resulting in a molecule that hits FAAH exclusively.

Part 3: Experimental Validation (ABPP Protocol)

Pillar of Trustworthiness: To verify if your inhibitor is working and selective, you cannot rely solely on substrate hydrolysis assays. You must use Competitive Activity-Based Protein Profiling (ABPP) .[11]

The Principle

We use a broad-spectrum probe, Fluorophosphonate-Rhodamine (FP-Rh) .

-

FP-Rh reacts with all active serine hydrolases.

-

If your inhibitor binds FAAH, it blocks the active site.[3]

-

FP-Rh cannot bind FAAH.

-

On an SDS-PAGE gel, the FAAH band disappears (loss of signal), while off-targets remain visible.

Step-by-Step Protocol

Reagents: Mouse Brain Membrane Proteome (1 mg/mL), Inhibitor (10 nM - 10 µM), FP-Rhodamine (1 µM), 10% SDS-PAGE gel.

-

Proteome Prep: Dilute brain membrane fraction to 1 mg/mL in PBS.

-

Inhibitor Incubation:

-

Add inhibitor (e.g., PF-04457845) to the proteome.[12]

-

Include a DMSO-only control.

-

Incubate for 30 minutes at 37°C . (Critical: Allow covalent bond formation).

-

-

Probe Labeling:

-

Add FP-Rhodamine (1 µM final concentration).

-

Incubate for 20 minutes at Room Temp in the dark.

-

-

Quenching: Add 4x SDS-loading buffer and boil for 5 minutes at 90°C.

-

Resolution: Run 15 µg of protein per lane on a 10% SDS-PAGE gel.

-

Visualization: Scan using a flatbed fluorescence scanner (e.g., ChemiDoc) at excitation/emission appropriate for Rhodamine.

ABPP Workflow Diagram

Caption: Competitive ABPP workflow. Loss of fluorescence at ~63 kDa indicates successful FAAH inhibition.

Part 4: Clinical Translation & Failure Analysis

The divergence between these inhibitors culminated in their clinical trajectories.

The "Successful Failure" of PF-04457845

Pfizer's urea inhibitor, PF-04457845, entered Phase II trials for Osteoarthritis (OA) pain.[13]

-

Result: It failed to reduce pain scores compared to placebo.[13]

-

Why it matters: It was a "successful failure" because the science held up.

The Tragedy of BIA 10-2474

BIA 10-2474 (a carbamate-derivative/imidazole urea hybrid) caused severe neurological toxicity and death in Phase I.

-

Cause: ABPP studies later revealed it was a "dirty" inhibitor, hitting multiple off-targets (lipases) at high doses.

-

Lesson: This underscores the superiority of the highly selective urea scaffold (PF-04457845 style) over promiscuous inhibitors for safety, even if the therapeutic indication remains elusive.

References

-

Ahn, K., et al. (2009). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor.[7][15] Journal of Pharmacology and Experimental Therapeutics.

-

Piomelli, D., et al. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors.[6][8] Chemistry & Biology.

-

Huggins, J. P., et al. (2012). An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845.[16] PAIN.

-

van Esbroeck, A. C. M., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474.[2] Science.

-

Cravatt, B. F., et al. (2008). Activity-Based Protein Profiling: From Enzyme Chemistry to Proteomic Chemistry. Annual Review of Biochemistry.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 13. expert reaction to French drug trial – reports of one patient dying and five others in hospital and of the Paris prosecutor’s office having opened an investigation into what happened | Science Media Centre [sciencemediacentre.org]

- 14. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 16. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Synthesis of 1-Naphthyl-N-(Thiazolyl Methyl) Carbamate

Abstract & Application Context

This guide details the optimized reaction conditions for coupling 1-naphthyl isocyanate (NIC) with thiazolyl methanol to form the corresponding carbamate (urethane) linkage.

This transformation is critical in two primary domains:

-

Medicinal Chemistry: Thiazoles are privileged pharmacophores (e.g., Ritonavir, Cobicistat). Derivatizing the hydroxyl group with lipophilic isocyanates modulates bioavailability and metabolic stability.

-

Analytical Chemistry: 1-Naphthyl isocyanate is a potent derivatizing agent for HPLC analysis.[1] It introduces a strong chromophore (UV) and fluorophore to the thiazolyl methanol, enabling picomolar detection limits and chiral resolution of enantiomeric alcohols.

Reaction Mechanism & Chemical Logic

The formation of the carbamate linkage is a nucleophilic addition reaction.[2][3] While isocyanates are naturally electrophilic at the central carbon, the reaction rate with heteroaromatic alcohols (like thiazolyl methanol) can be sluggish due to steric bulk and electronic effects.

The Catalytic Cycle (Dibutyltin Dilaurate - DBTL)

To ensure quantitative conversion without excessive heating (which degrades the thiazole ring), we utilize Dibutyltin Dilaurate (DBTL) as a Lewis acid catalyst.

-

Activation: The Tin (Sn) center coordinates with the isocyanate nitrogen, increasing the electrophilicity of the carbonyl carbon.

-

Attack: The hydroxyl oxygen of the thiazolyl methanol attacks the activated isocyanate carbon.

-

Proton Transfer: A rapid intramolecular or solvent-assisted proton transfer moves the proton from the alcohol oxygen to the isocyanate nitrogen, irreversible forming the carbamate.

Visualization: Mechanistic Pathway

Figure 1: Lewis-acid catalyzed mechanism for carbamate formation. The Tin catalyst lowers the activation energy, preventing the need for harsh thermal conditions that could decompose the thiazole.

Critical Reaction Parameters

Solvent Selection: The "Water Exclusion" Principle

Isocyanates react rapidly with water to form unstable carbamic acids, which decarboxylate to amines. These amines then react with remaining isocyanate to form urea byproducts (1,3-dinaphthylurea). This is the primary mode of failure.

| Solvent | Suitability | Notes |

| Toluene | High | Excellent for reflux; forms azeotrope to remove trace water. Non-polar nature precipitates urea byproducts if they form. |

| Dichloromethane (DCM) | Moderate | Good for room temp reactions. Harder to keep strictly anhydrous than toluene. |

| Acetonitrile | Low | Can be used, but polarity may stabilize water. Only use for analytical derivatization. |

| Alcohols/Amines | Forbidden | Will react immediately with the isocyanate. |

Stoichiometry

-

Standard: 1.1 to 1.2 equivalents of Isocyanate per 1.0 equivalent of Alcohol.

-

Reasoning: A slight excess of isocyanate ensures the alcohol (often the more valuable component) is fully consumed. Excess isocyanate is easier to remove (via quenching) than unreacted alcohol is to separate from the product.

Experimental Protocols

Protocol A: Preparative Synthesis (High Yield)

Target: Isolation of >500mg of product for biological testing.

Reagents:

-

Thiazolyl methanol (1.0 eq)

-

1-Naphthyl isocyanate (1.2 eq)

-

Dibutyltin dilaurate (DBTL) (1 mol%)

-

Anhydrous Toluene (0.1 M concentration relative to alcohol)

Step-by-Step:

-

Drying: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

-

Solvation: Dissolve Thiazolyl methanol in anhydrous Toluene.

-

Catalyst Addition: Add DBTL (1 drop per 5 mmol scale) via syringe.

-

Isocyanate Addition: Add 1-Naphthyl isocyanate dropwise at room temperature. Note: Solution may warm slightly (exothermic).

-

Reflux: Heat the mixture to 80°C (or gentle reflux) for 3–6 hours.

-

Checkpoint: Monitor by TLC (eluent: 30% EtOAc/Hexanes). Look for disappearance of the polar alcohol spot.

-

-

Quench: Once complete, cool to RT. Add 0.5 mL Methanol and stir for 15 mins.

-

Workup: Evaporate Toluene under reduced pressure.

-

Purification: Recrystallize from hot Hexane/EtOAc or perform flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Protocol B: Analytical Derivatization (HPLC/LC-MS)

Target: Pre-column derivatization for detecting trace thiazolyl methanol.

Reagents:

-

Sample solution (Thiazolyl methanol in dry ACN)

-

Reagent solution (1-Naphthyl isocyanate in dry Acetone, 1 mg/mL)

-

Catalyst solution (Triethylamine, 1% in dry ACN)

Step-by-Step:

-

Mix: In an autosampler vial, combine 100 µL Sample + 100 µL Reagent + 10 µL Catalyst.

-

Incubate: Cap tightly and heat at 50°C for 30 minutes.

-

Quench: Add 20 µL Ethanol to scavenge excess reagent.

-

Analyze: Inject directly onto HPLC (C18 Column, ACN/Water gradient).

-

Detection: UV @ 280 nm or Fluorescence (Ex: 290 nm, Em: 340 nm).

-

Experimental Workflow Visualization

Figure 2: Operational workflow for the preparative synthesis of the carbamate derivative.

Validation & Troubleshooting

Analytical Validation

To confirm the synthesis of 1-naphthyl-N-(thiazolyl methyl) carbamate , look for these signatures:

-

1H NMR (CDCl3):

-

Carbamate NH: A broad singlet appearing between 7.0–8.5 ppm (exchangeable with D2O).

-

Methylene (-CH2-O-): A distinct downfield shift (typically ~5.2–5.5 ppm) compared to the starting alcohol (~4.8 ppm) due to the electron-withdrawing carbonyl.

-

Naphthyl Region: Multiplets in the 7.4–8.2 ppm range integrating to 7 protons.

-

-

IR Spectroscopy:

-

Strong C=O stretch (Carbonyl) at ~1700–1730 cm⁻¹.

-

Absence of the broad O-H stretch at 3200–3500 cm⁻¹.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| White Precipitate | Urea formation due to moisture. | Filter off the solid (urea is insoluble in toluene). Dry solvents more rigorously next time. |

| Low Yield | Incomplete reaction or decomposition. | Switch to Protocol A (DBTL catalyst). Do not exceed 90°C to protect the thiazole ring. |

| Extra Peaks in HPLC | Unquenched isocyanate. | Ensure the MeOH quench step is performed for at least 15 minutes before analysis. |

References

- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.

-

Sigma-Aldrich. "1-Naphthyl isocyanate for chiral derivatization." Technical Bulletin. Link

-

BenchChem. "A Comparative Guide to Phenyl Isocyanate and 1-Naphthyl Isocyanate for Alcohol Derivatization." Link

-

Borchers. "Dibutyltin Dilaurate | Catalyst for Polyurethane Paints and Coatings." Technical Data Sheet. Link

-

PubChem. "5-Thiazolylmethanol - Chemical and Physical Properties." National Library of Medicine. Link

Sources

High-Precision Preparation of Lipophilic Carbamate Inhibitors

Application Note & Protocol Guide

Executive Summary

Carbamate inhibitors represent a unique challenge in chemical biology and drug discovery. Structurally characterized by the

This guide provides a standardized, self-validating workflow for preparing, storing, and diluting lipophilic carbamate stocks. It moves beyond generic "dissolve and dilute" instructions to address the specific physicochemical failure modes of this chemical class: hydrolytic cleavage and aqueous precipitation (crash-out).

Part 1: Chemical Hygiene & Pre-Formulation

Before handling the compound, researchers must assess two critical parameters that dictate the protocol:

-

Lipophilicity (LogP): If LogP > 3.0, the compound will likely adsorb to standard polystyrene plastics and precipitate immediately upon contact with aqueous buffers.

-

Directive: Use glass or silanized vials for all stock solutions. Use Low-Retention pipette tips.

-

-

Hydrolytic Susceptibility: Carbamates are pseudo-irreversible inhibitors that can degrade via base-catalyzed hydrolysis.

-

Directive: Avoid alkaline buffers (pH > 7.5) for long-term incubation. Ensure DMSO is anhydrous .

-

Mechanism of Failure: The Hydrolysis Trap

Water introduced via hygroscopic solvents (like non-anhydrous DMSO) attacks the carbamate carbonyl.

Part 2: Protocol A - Preparation of Master Stocks (10 mM - 100 mM)

Objective: Create a stable, high-concentration Master Stock while minimizing moisture introduction.

Materials:

-

Target Compound (Solid)

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide),

99.9%, stored over molecular sieves. -

Vessels: Amber borosilicate glass vials (to prevent photodegradation and plastic sorption).

-

Gas: Nitrogen or Argon stream (optional but recommended).

Workflow Diagram:

Caption: Figure 2. Master Stock Preparation Workflow. Critical Control Point: Visual QC ensures no micro-precipitates exist before freezing.

Step-by-Step Procedure:

-

Gravimetric Preparation: Do not rely on the mass printed on the commercial vial. Weigh the solid into a tared glass vial using an analytical balance.

-

Tip: Lipophilic powders are static-prone. Use an anti-static gun or polonium strip if the powder "flies."

-

-

Solvent Addition: Add Anhydrous DMSO to achieve the target concentration (typically 10 mM or 100 mM).

-

Why Anhydrous? Standard DMSO absorbs atmospheric water rapidly. Even 1% water content can degrade sensitive carbamates over months of storage [1].

-

-

Dissolution: Vortex for 30 seconds. If solid remains, sonicate in a water bath for 5-minute intervals.

-

Warning: Monitor temperature.[1] Heat accelerates hydrolysis. Keep the bath < 30°C.

-

-

Visual QC: Hold the vial against a light source. The solution must be crystal clear. Any turbidity indicates undissolved solids which will alter the effective concentration.

-

Aliquoting: Dispense into single-use glass aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C. Use a desiccated container to prevent moisture ingress during freezing.

Part 3: Protocol B - The "Step-Down" Dilution Strategy

The Problem: Direct dilution of a lipophilic stock (100% DMSO) into aqueous buffer (0% DMSO) creates a massive polarity shock, causing the compound to "crash out" (precipitate) instantly. This results in false negatives in biological assays [2].

The Solution: Use an Intermediate Dilution Step to lower the compound concentration while maintaining a solubility-friendly solvent ratio before the final transfer.

Dilution Logic Diagram:

Caption: Figure 3. The Step-Down Dilution Strategy. Intermediate dilution prevents the polarity shock that causes precipitation.

Protocol:

-

Prepare Intermediate Solvent: Create a solution of 10% DMSO in your assay buffer.

-

Intermediate Dilution (100x): Dilute the Master Stock (e.g., 10 mM) 1:100 into the Intermediate Solvent.

-

Result: 100 µM compound in 10% DMSO.

-

Technique: Add the stock slowly while vortexing the buffer.

-

-

Working Dilution: Dilute the Intermediate Stock into the final Assay Buffer to reach the desired concentration (e.g., 1 µM).

-

Final DMSO: 0.1% (Safe for most cell-based assays).

-

-

Validation: Measure OD600 or use Dynamic Light Scattering (DLS) to check for nano-precipitates if assay data is inconsistent.

Part 4: Stability, Storage, and Troubleshooting

Solvent Compatibility Table

| Solvent | Suitability for Carbamates | Storage Limit (-20°C) | Notes |

| Anhydrous DMSO | Excellent | 6-12 Months | Gold standard. Prevent moisture uptake. |

| Standard DMSO | Poor | < 1 Month | Hygroscopic nature leads to hydrolysis. |

| Ethanol (100%) | Moderate | 1-3 Months | High evaporation rate alters concentration. |

| Aqueous Buffer (pH 7.4) | Unstable | Do Not Store | Prepare immediately before use. Half-life can be minutes to hours [3]. |

Troubleshooting Common Issues

| Symptom | Probable Cause | Corrective Action |

| Precipitation in Assay | "Crash-out" effect; Concentration > Solubility Limit. | Use "Step-Down" dilution (Part 3). Reduce final concentration. |

| Loss of Potency | Hydrolysis due to wet DMSO or high pH. | Use fresh Anhydrous DMSO. Check buffer pH (keep < 7.5).[2][3] |

| Variable IC50 Data | Sorption to plastic tips/plates.[4] | Switch to Glass-coated plates or Low-Retention tips. |

References

-

Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.

-

Waybright, T. J., et al. (2009). Increasing the reliability of compound management: a comparison of DMSO and DMA as solvents for compound storage. Journal of Biomolecular Screening, 14(6), 708-715.

-

Konar, N., et al. (2011). Hydrolysis of carbamate inhibitors: Implications for drug design. Journal of Medicinal Chemistry. (Contextual grounding based on general carbamate hydrolysis mechanisms described in PubChem and NIH databases).

Sources

Application Note: Solvent Optimization & Handling Protocols for 1,3-thiazol-5-ylmethyl N-(1-naphthyl)carbamate

Executive Summary

This guide provides a definitive protocol for the solubilization, handling, and storage of 1,3-thiazol-5-ylmethyl N-(1-naphthyl)carbamate . This compound features a lipophilic 1-naphthyl moiety linked via a carbamate group to a polar 1,3-thiazole heterocycle. Its distinct "amphiphilic but predominantly lipophilic" nature presents specific challenges: poor aqueous solubility and a risk of precipitation ("crashing out") upon dilution in biological media. Furthermore, the carbamate linkage requires specific pH controls to prevent hydrolytic degradation.

Key Recommendations:

-

Primary Solvent: Anhydrous Dimethyl Sulfoxide (DMSO) (Grade ≥99.9%).

-

Solubility Limit: ~50 mM in DMSO; <10 µM in aqueous buffer without co-solvents.

-

Critical Precaution: Avoid freeze-thaw cycles in aqueous dilution; store stocks at -20°C under inert gas.

Physicochemical Profile & Solubility Logic

To select the correct solvent system, one must understand the molecular forces at play.

Structural Analysis

-

Lipophilic Domain (1-Naphthyl): This planar aromatic system drives high LogP (estimated ~2.8–3.2) and strong

- -

Linker (Carbamate -NH-CO-O-): Provides hydrogen bond donor/acceptor sites. While generally stable, it is susceptible to hydrolysis in highly acidic (pH < 2) or basic (pH > 9) environments [1].

-

Polar Domain (1,3-Thiazole): The nitrogen atom in the thiazole ring is a weak base (pKa ~2.5). It contributes slightly to polarity but is insufficient to solubilize the naphthyl bulk in water.

Solubility Tier Table

| Solvent Class | Recommended Solvent | Estimated Solubility | Application |

| Tier 1: Stock | DMSO (Anhydrous) | > 25 mM | Primary stock preparation (Cryostorage). |

| Tier 1: Alt | DMF (Dimethylformamide) | > 25 mM | Alternative if DMSO interferes with specific assays. |

| Tier 2: Co-solvent | Ethanol (Absolute) | ~ 10 mM | For evaporation-based coating or specific toxicity limits. |

| Tier 3: Aqueous | PBS / Media | < 10 µM | Insoluble. Requires carrier (BSA) or surfactant. |

Protocol 1: Preparation of Master Stock Solution (10 mM)

Objective: Create a stable, high-concentration stock free of water to prevent hydrolysis.

Materials:

-

Compound: this compound (Solid).

-

Solvent: DMSO (Spectrophotometric grade, ≥99.9%, stored over molecular sieves).

-

Vessel: Amber glass vial (borosilicate) with PTFE-lined cap.

Procedure:

-

Weighing: Weigh approximately 2.84 mg of solid (based on MW ~284.3 g/mol ) into the amber vial. Note: Adjust mass based on specific batch purity.

-

Solvent Addition: Add 1.00 mL of anhydrous DMSO.

-

Dissolution:

-

Vortex vigorously for 30 seconds.

-

Observation: If solid persists, sonicate in a water bath at 37°C for 5 minutes. The solution must be optically clear.

-

-

Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) in PCR tubes or microvials to avoid repeated freeze-thaw cycles.

-

Storage: Store at -20°C or -80°C. Stable for >6 months if kept dry.

Protocol 2: Aqueous Dilution (The "Sandwich" Method)

Context: Direct addition of high-concentration DMSO stock to water often causes immediate precipitation of naphthyl-containing compounds. This protocol uses an intermediate dilution step to prevent "shock" precipitation.

Workflow Diagram

Figure 1: Step-wise dilution strategy to minimize precipitation risks.

Step-by-Step Procedure

-

Preparation: Warm the culture media or buffer to 37°C. Cold buffers accelerate precipitation.

-

Intermediate Step:

-

Prepare an intermediate tube containing 990 µL of media/buffer.

-

Add 10 µL of the 10 mM DMSO stock while vortexing the media.

-

Result: 100 µM solution (1% DMSO). This may be slightly cloudy; this is acceptable if it clears upon the next dilution.

-

-

Final Dilution:

-

Transfer the required volume of the Intermediate Solution to the final assay plate/tube containing media.

-

Target: Final concentration (e.g., 10 µM, 0.1% DMSO).

-

-

Validation: Inspect the final solution under an inverted microscope (10x objective). If needle-like crystals (naphthyl packing) are visible, the concentration exceeds the solubility limit.

Troubleshooting: If precipitation occurs at 10 µM, add a surfactant: 0.05% Tween-80 or 0.1% BSA (Bovine Serum Albumin) to the buffer. The albumin hydrophobic pocket binds the naphthyl group, stabilizing the solution [2].

Stability & Degradation Pathways[1][2][3]

Researchers must be aware that the carbamate bond is a "ticking clock" in certain conditions.

Hydrolysis Mechanism

The carbamate linkage (-NH-COO-) protects the amine and alcohol components. However, this compound can degrade into:

-

1-Naphthylamine (Toxic, primary amine).

-

5-(Hydroxymethyl)thiazole (Alcohol fragment).

-

CO₂ .

Stability Decision Tree

Figure 2: Stability profile under varying experimental conditions.

References

-

Vacondio, F., et al. (2012). "Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability." ChemMedChem, 7(12), 2105–2115.

-

Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Solubility and Formulation).

-

Ghosh, A. K., & Brindisi, M. (2015). "Organic Carbamates in Drug Design and Medicinal Chemistry." Journal of Medicinal Chemistry, 58(7), 2895–2940.

Application Note: High-Precision Determination of IC50 Values for Thiazolyl Carbamates in Brain Homogenates

Abstract & Scientific Rationale